Retrobiosynthetic Mapping and Metabolic Engineering of 4-Ethyl-3-hydroxyhept-6-enoic Acid
Retrobiosynthetic Mapping and Metabolic Engineering of 4-Ethyl-3-hydroxyhept-6-enoic Acid
Executive Summary
The compound 4-ethyl-3-hydroxyhept-6-enoic acid is a highly valuable chiral intermediate, primarily recognized as the foundational building block for the synthesis of Mirogabalin (Tarlige), a potent gabapentinoid targeting the α2δ-1 subunit of voltage-gated calcium channels. Traditionally, this intermediate is accessed via complex chemical synthesis involving Claisen rearrangements and pyrophoric catalysts.
As the pharmaceutical industry shifts toward green manufacturing, establishing a de novo biosynthetic pathway for this molecule is critical. This whitepaper provides an authoritative guide to mapping the retrobiosynthetic logic of 4-ethyl-3-hydroxyhept-6-enoic acid using a highly engineered Type I Modular Polyketide Synthase (PKS) system, detailing the causality behind the pathway design and the self-validating experimental protocols required for in vivo production.
The Chemical Baseline vs. Retrobiosynthetic Design
Historically, the constructs the bicyclic core of Mirogabalin by dissolving 4-ethyl-3-hydroxyhept-6-enoic acid in acetic anhydride and refluxing it to trigger a cyclization to 3-ethylbicyclo[3.2.0]hept-6-en-6-one. The precursor itself is chemically derived from the condensation of allyl alcohol and butyraldehyde, followed by Knoevenagel–Doebner condensation. Recent advancements have explored , but these still rely on heavy metal catalysts and hazardous reagents like lithioacetonitrile.
The Biosynthetic Alternative: By leveraging the programmable nature of , we can design an enzymatic assembly line that constructs the 7-carbon backbone of 4-ethyl-3-hydroxyhept-6-enoic acid from simple cellular metabolites.
Retrobiosynthetic Logic
To build the target structure— HOOC(1)-CH2(2)-CH(OH)(3)-CH(Et)(4)-CH2(5)-CH=(6)CH2(7) —we deploy a three-stage PKS assembly:
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Starter Unit (Acryloyl-CoA): Provides the terminal alkene (C6-C7) without requiring a downstream desaturase.
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Extender Unit 1 (Ethylmalonyl-CoA): The Acyltransferase (AT) domain specifically loads ethylmalonyl-CoA. The subsequent condensation and full reduction (via KR, DH, and ER domains) yields a saturated C4-C5 bond while stereoselectively installing the ethyl branch at C4.
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Extender Unit 2 (Malonyl-CoA): Condensation adds C2-C1. A Ketoreductase (KR) domain reduces the C3 ketone to a hydroxyl group. Finally, a Thioesterase (TE) cleaves the chain, releasing the free acid.
Fig 1: De novo PKS assembly line for 4-ethyl-3-hydroxyhept-6-enoic acid synthesis.
PKS Domain Architecture and Substrate Specificity
To ensure strict control over the oxidation state and stereochemistry of the molecule, the engineered PKS must be assembled using well-characterized domains (e.g., from the ery and rap biosynthetic gene clusters). The table below summarizes the required architecture.
Table 1: PKS Module Architecture and Catalytic Functions
| Stage | Domain Architecture | Substrate | Catalytic Action | Intermediate Formed |
| Starter | AT-ACP | Acryloyl-CoA | Loading | Acryloyl-ACP |
| Module 1 | KS-AT-KR-DH-ER-ACP | Ethylmalonyl-CoA | Condensation & Full Reduction | 2-ethyl-4-pentenoyl-ACP |
| Module 2 | KS-AT-KR-ACP | Malonyl-CoA | Condensation & Ketoreduction | 4-ethyl-3-hydroxyhept-6-enoyl-ACP |
| Release | TE | N/A | Thioester Cleavage | 4-ethyl-3-hydroxyhept-6-enoic acid |
Experimental Protocols: In Vivo Production Workflow
To validate this pathway, the engineered PKS must be expressed in a host capable of post-translational modification of the Acyl Carrier Protein (ACP) domains. Standard E. coli lacks this capability. Therefore, we utilize , a strain engineered with a chromosomally integrated sfp phosphopantetheinyl transferase gene from Bacillus subtilis, which converts inactive apo-ACPs into active holo-ACPs.
Step-by-Step Methodology
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Plasmid Construction: Synthesize the codon-optimized hybrid PKS gene cassette (Mod1-Mod2-TE) and clone it into a pET28a expression vector under a T7 promoter.
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Host Transformation: Transform the pET28a-PKS plasmid into competent E. coli BAP1 cells. Plate on LB agar containing 50 µg/mL kanamycin.
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Pre-Culture: Inoculate a single colony into 5 mL of LB broth (with kanamycin) and incubate overnight at 37°C, 250 rpm.
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Precursor-Fed Fermentation:
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Transfer 1% (v/v) of the pre-culture into 500 mL of M9 minimal medium supplemented with 1 mM acrylic acid (starter precursor) and 2 mM ethylmalonate (extender precursor).
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Grow at 37°C until the OD600 reaches 0.6.
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Induce expression with 1 mM IPTG. Crucially, drop the temperature to 22°C to prevent the formation of insoluble inclusion bodies (a common failure point for megasynthases). Ferment for 72 hours.
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Extraction: Centrifuge the culture at 5000 × g for 15 minutes. Acidify the cell-free supernatant to pH 3.0 using 1M HCl to protonate the target carboxylic acid, then extract three times with equal volumes of ethyl acetate. Dry the organic phase under nitrogen and resuspend in 1 mL of methanol.
Fig 2: Experimental workflow for in vivo PKS expression and validation in E. coli BAP1.
Self-Validating Analytical Metrics
To ensure scientific integrity and prove that the detected 4-ethyl-3-hydroxyhept-6-enoic acid is the product of the engineered pathway (and not a background host metabolite), a self-validating 13C -isotope tracking experiment must be performed. Feeding the culture with 13C2 -ethylmalonate will result in a predictable +2 Da mass shift in the final product.
Table 2: Analytical Validation Metrics
| Metric | Expected Value | Analytical Method | Purpose |
| Exact Mass (m/z) | 171.1027 [M-H]⁻ | HR-ESI-MS | Confirmation of molecular formula ( C9H16O3 ) |
| Isotopic Shift | +2 Da shift | LC-MS/MS | Validates de novo synthesis via 13C -ethylmalonate incorporation |
| Retention Time | ~6.4 min | RP-HPLC (C18) | Chromatographic isolation and purity assessment |
| Titer Yield | >15 mg/L | HPLC-UV (210 nm) | Quantify baseline production for future metabolic optimization |
Conclusion
By retro-engineering the chemical synthesis of 4-ethyl-3-hydroxyhept-6-enoic acid into a biological assembly line, we unlock a sustainable, stereoselective pathway for gabapentinoid precursors. The use of a modular Type I PKS expressed in the specialized E. coli BAP1 host provides a robust, scalable framework that circumvents the hazardous reagents traditionally required for Mirogabalin API synthesis.
References
- Google Patents (Daiichi Sankyo Co Ltd)
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Stereoselective Synthesis of Mirogabalin via 1,4-Selective Addition of Lithioacetonitrile to Alkylidene Malonate ChemRxiv (2024) URL:[Link]
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Engineering Modular Polyketide Synthases for Production of Biofuels and Industrial Chemicals Nature Reviews Microbiology / NCBI PMC (2016) URL:[Link]
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Biosynthesis of Complex Polyketides in a Metabolically Engineered Strain of E. coli Science (Pfeifer et al., 2001) URL:[Link]
